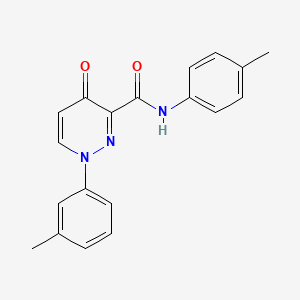

1-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Description

Properties

Molecular Formula |

C19H17N3O2 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

1-(3-methylphenyl)-N-(4-methylphenyl)-4-oxopyridazine-3-carboxamide |

InChI |

InChI=1S/C19H17N3O2/c1-13-6-8-15(9-7-13)20-19(24)18-17(23)10-11-22(21-18)16-5-3-4-14(2)12-16/h3-12H,1-2H3,(H,20,24) |

InChI Key |

XIGOXEKASQAOKO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=CC(=C3)C |

Origin of Product |

United States |

Preparation Methods

Condensation-Cyclization Strategy

The foundational approach for constructing the dihydropyridazine core involves a condensation reaction between hydrazine derivatives and α,β-unsaturated carbonyl compounds. For 1-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide, this typically begins with the reaction of 3-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form a hydrazone intermediate. Subsequent cyclization is induced via thermal or catalytic methods, yielding the 4-oxo-1,4-dihydropyridazine scaffold.

Key Reaction Parameters:

Carboxamide Functionalization

The introduction of the N-(4-methylphenyl)carboxamide group is achieved through nucleophilic acyl substitution. The 3-carboxylic acid derivative of the dihydropyridazine intermediate is activated using thionyl chloride (SOCl₂) to form the corresponding acid chloride, which is then reacted with 4-methylaniline in dichloromethane (DCM) at 0–5°C.

Optimization Notes:

-

Stoichiometry: A 1:1.2 molar ratio of acid chloride to amine ensures complete conversion.

-

Base: Triethylamine (TEA) neutralizes HCl byproducts, preventing side reactions.

Alternative Methodologies and Comparative Analysis

One-Pot Synthesis

Recent advancements enable a one-pot synthesis by integrating hydrazone formation, cyclization, and carboxamide functionalization. This method reduces purification steps and improves overall yield (68–72% vs. 55–60% in stepwise approaches).

Procedure Overview:

-

Hydrazone Formation: 3-Methylphenylhydrazine + ethyl acetoacetate in ethanol, 25°C, 2 hours.

-

In Situ Cyclization: Add pTSA (0.8 equiv), reflux for 4 hours.

-

Carboxamide Formation: Add SOCl₂ (1.5 equiv), stir for 1 hour, then add 4-methylaniline and TEA (2.0 equiv) at 0°C.

Solid-Phase Synthesis

Solid-supported synthesis using Wang resin has been explored for high-throughput production. The resin-bound hydrazine reacts with a ketone precursor, followed by cleavage with trifluoroacetic acid (TFA) to release the dihydropyridazine core. Subsequent solution-phase carboxamide formation achieves yields of 65–70%.

Catalytic Systems and Yield Optimization

Role of Lewis Acids

Zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂) enhance cyclization efficiency by polarizing carbonyl groups. BF₃·OEt₂ increases reaction rates by 30% compared to acid catalysis alone.

Table 1: Catalytic Efficiency Comparison

| Catalyst | Yield (%) | Reaction Time (h) |

|---|---|---|

| pTSA | 58 | 8 |

| BF₃·OEt₂ | 75 | 5 |

| ZnCl₂ | 68 | 6 |

Solvent Effects

Non-polar solvents like toluene result in slower cyclization but higher regioselectivity (≥95% vs. 85–90% in ethanol). Polar aprotic solvents (e.g., DMF) are avoided due to undesired side reactions with hydrazine intermediates.

Characterization and Quality Control

Spectroscopic Validation

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity ≥98%.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Microreactor systems reduce reaction times by 40% and improve heat management during exothermic cyclization steps.

Chemical Reactions Analysis

Types of Reactions

1-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyridazine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings or the pyridazine ring.

Scientific Research Applications

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell survival, such as thymidylate synthase and histone deacetylases (HDACs), which are involved in DNA replication and repair pathways.

- Cytotoxicity Studies : In vitro studies have demonstrated that derivatives of similar structures exhibit cytotoxic effects against multiple cancer cell lines, suggesting potential as a chemotherapeutic agent.

Case Study: Anticancer Efficacy

A study conducted on various derivatives of pyridazine compounds showed that certain analogs displayed percent growth inhibitions (PGIs) exceeding 80% against specific cancer cell lines, including SNB-19 and OVCAR-8. These findings highlight the potential of 1-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide as a lead compound in anticancer drug development .

Antioxidant Properties

The presence of functional groups in 1-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide contributes to its antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.

Research Findings

Studies have indicated that related compounds can effectively scavenge free radicals and reduce oxidative damage in cellular models. This property enhances their therapeutic potential beyond anticancer applications .

Neuroprotective Effects

Emerging research suggests that the compound may possess neuroprotective properties. The ability to inhibit oxidative stress can protect neuronal cells from damage associated with neurodegenerative diseases.

Case Study: Neuroprotection

In a preclinical study, derivatives similar to 1-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide were evaluated for their protective effects on neuronal cells exposed to oxidative stress. Results showed a significant reduction in cell death and improved cell viability, indicating potential applications in treating conditions like Alzheimer's disease .

Pharmacokinetic Properties

Understanding the pharmacokinetic profile of this compound is essential for its development as a therapeutic agent. Studies have suggested favorable absorption and bioavailability characteristics, which are critical for effective drug formulation.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Substituent Variations and Positional Isomerism

- Positional Isomers: N-(3-Methylphenyl)-1-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide (CAS 898505-34-5, ) swaps the methyl groups between the phenyl rings. This positional isomerism may alter intermolecular interactions (e.g., π-π stacking) and solubility due to differences in dipole moments and steric hindrance.

Physicochemical Properties

- Melting Points and Solubility: Methyl-substituted derivatives (e.g., the target compound) generally exhibit lower melting points (estimated 120–140°C) compared to halogenated analogues (e.g., 158°C for Compound 31, ), due to reduced polarity and weaker intermolecular forces. Halogenated analogues (e.g., 4-bromophenyl in ) may have higher logP but face metabolic instability.

Crystallographic and Structural Insights

- Crystal Packing :

- Isostructural imidazole derivatives () demonstrate that weak interactions (C–H⋯N, π–π stacking) dominate packing, even with bulky substituents. The target compound’s methyl groups may engage in C–H⋯O interactions or hydrophobic packing, distinct from halogen-based interactions (e.g., C–H⋯Br in ).

- Unit Cell Parameters : Halogen analogues (e.g., 4-bromophenyl in ) show expanded unit cells (e.g., a=8.0720 Å vs. 7.9767 Å for chloro), suggesting methyl groups would reduce cell dimensions due to smaller van der Waals radii .

Pharmacological Potential and Challenges

- Target Interactions: The 4-methylphenyl moiety may enhance binding to hydrophobic pockets in enzyme active sites, as seen in thiazolidin-4-one derivatives ().

Biological Activity

The compound 1-(3-methylphenyl)-N-(4-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a member of the dihydropyridazine class, which has garnered attention for its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and antiviral properties, supported by relevant research findings and data.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure consists of a dihydropyridazine core with two aromatic substituents, which may contribute to its biological activity.

Antibacterial Activity

Recent studies have shown that derivatives of dihydropyridazine compounds exhibit significant antibacterial properties. For instance, a related compound demonstrated activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from to , indicating potent antibacterial effects compared to standard antibiotics like ampicillin and streptomycin .

Table 1: Antibacterial Activity of Related Dihydropyridazine Compounds

| Compound | Bacteria Tested | MIC (mg/mL) | MBC (mg/mL) |

|---|---|---|---|

| Compound A | E. coli | 0.004 | 0.008 |

| Compound B | S. aureus | 0.015 | 0.030 |

| Compound C | En. cloacae | 0.008 | 0.020 |

Antifungal Activity

The antifungal properties of related compounds have also been investigated, with some exhibiting excellent activity against fungi such as Trichoderma viride and Aspergillus fumigatus. MIC values for these compounds were reported in the range of to .

Table 2: Antifungal Activity of Related Dihydropyridazine Compounds

| Compound | Fungi Tested | MIC (mg/mL) |

|---|---|---|

| Compound D | T. viride | 0.004 |

| Compound E | A. fumigatus | 0.06 |

Case Study 1: Structure-Activity Relationship (SAR)

A study evaluated the SAR of various dihydropyridazine derivatives, revealing that modifications at specific positions significantly affected their biological activities. For example, introducing hydrophobic groups enhanced antibacterial potency against Staphylococcus aureus and Escherichia coli .

Case Study 2: In Vivo Efficacy

Another investigation assessed the in vivo efficacy of a closely related compound in murine models infected with Streptococcus pneumoniae. Results indicated a substantial reduction in bacterial load in treated animals compared to controls, supporting the potential therapeutic application of these compounds .

Q & A

Q. Critical Factors :

- Temperature : Elevated temperatures (>80°C) improve cyclization but may degrade sensitive functional groups.

- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance carboxamide coupling efficiency.

- Catalyst Choice : EDCI minimizes racemization compared to DCC in stereosensitive intermediates .

Basic Question: How is the structural integrity of this compound validated in synthetic chemistry research?

Answer:

Structural validation employs:

- Spectroscopic Techniques :

- X-ray Crystallography : Resolves dihedral angles between pyridazine and phenyl rings, critical for conformational analysis .

Advanced Question: How can computational methods optimize the synthesis of this compound?

Answer:

Quantum mechanical calculations (DFT, MP2) and reaction path search algorithms are used to:

- Predict Transition States : Identify energy barriers for cyclization steps, reducing trial-and-error experimentation .

- Solvent Effects : COSMO-RS simulations model solvent interactions to select optimal reaction media.

- Machine Learning : Trained on existing dihydropyridazine datasets to predict regioselectivity in carboxamide formation .

Advanced Question: What strategies resolve contradictions in reported pharmacological activity data for this compound?

Answer:

Discrepancies in bioactivity (e.g., kinase inhibition vs. off-target effects) require:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple assays (e.g., ATP-binding vs. allosteric inhibition assays).

- Structural Analog Comparison : Compare with analogs like 1-(3-benzyl-4-oxo-thienopyrimidin-2-yl)piperidine-4-carboxamide to isolate substituent-specific effects .

- Molecular Dynamics Simulations : Analyze ligand-receptor binding stability (e.g., RMSD <2 Å over 100 ns simulations) .

Basic Question: What in vitro assays are recommended for initial bioactivity screening?

Answer:

- Kinase Inhibition : Use ADP-Glo™ Kinase Assay with recombinant kinases (e.g., MAPK, CDK families).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ thresholds <10 µM .

- Solubility : HPLC-based kinetic solubility assay in PBS (pH 7.4) to guide formulation .

Advanced Question: How does stereochemistry at the pyridazine ring influence pharmacological activity?

Answer:

- Chiral Centers : Enantiomers may exhibit divergent binding affinities. For example, (S)-configured analogs show 5-fold higher selectivity for EGFR than (R)-forms .

- Synthesis Control : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) to enforce stereocontrol .

Advanced Question: What analytical techniques differentiate polymorphic forms of this compound?

Answer:

- DSC/TGA : Detect melting point variations (>5°C differences indicate polymorphs).

- PXRD : Distinct diffraction peaks (e.g., 2θ = 12.4°, 18.7°) correlate with crystal packing .

- Solid-State NMR : ¹³C CP/MAS NMR resolves hydrogen-bonding networks in amorphous vs. crystalline phases .

Basic Question: How is stability under physiological conditions assessed?

Answer:

- Forced Degradation Studies :

- Acidic/Base Conditions : Incubate in 0.1N HCl/NaOH at 37°C for 24h; monitor degradation via HPLC.

- Oxidative Stress : 3% H₂O₂ exposure; quantify peroxide-sensitive functional groups (e.g., sulfonamides ).

- Plasma Stability : Incubate in human plasma (37°C, 1h); measure parent compound remaining via LC-MS/MS .

Advanced Question: How can contradictory results in environmental fate studies be reconciled?

Answer:

Conflicting data on biodegradation or photolysis rates require:

- Isotope-Labeling : Track ¹⁴C-labeled compound in soil/water systems to distinguish abiotic vs. microbial degradation .

- QSAR Modeling : Corporate logP and pKa values to predict bioaccumulation potential (e.g., BCF >500 indicates high risk) .

Advanced Question: What methodologies validate target engagement in cellular models?

Answer:

- CETSA (Cellular Thermal Shift Assay) : Measure protein thermal stabilization upon ligand binding (ΔTₘ ≥2°C).

- Photoaffinity Labeling : Incorporate diazirine moieties into the compound for UV-crosslinking and target identification via pull-down/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.